molecular formula C18H14ClNO2S3 B5058439 (5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5058439
M. Wt: 408.0 g/mol
InChI Key: VHSPTTIEGFILPQ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases. Its mechanism of action involves binding to specific proteins and enzymes, thereby modulating their activity.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which includes a thiazolidinone ring, a chlorophenyl group, and a sulfanyl group. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S3/c19-13-5-7-14(8-6-13)24-10-9-22-15-4-2-1-3-12(15)11-16-17(21)20-18(23)25-16/h1-8,11H,9-10H2,(H,20,21,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSPTTIEGFILPQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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